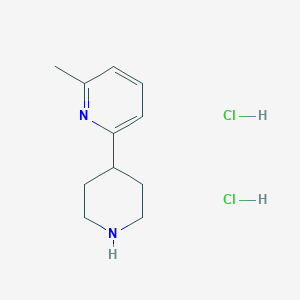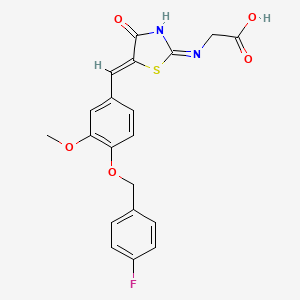![molecular formula C22H17ClN2O2 B2768021 (E)-3-(4-chlorophenyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acrylamide CAS No. 325817-53-6](/img/structure/B2768021.png)
(E)-3-(4-chlorophenyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups and structural features that are common in organic chemistry. It has an acrylamide group, which is a substructure involving a carbon-carbon double bond adjacent to a carbonyl group (C=O), with the carbonyl carbon also bonded to a nitrogen . The molecule also contains a 4-chlorophenyl group, which is a benzene ring with a chlorine atom attached . Additionally, it has a 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl group, which is a more complex ring structure .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The electron delocalization in the aromatic rings and the polar nature of the acrylamide group would likely have significant effects on the compound’s chemical behavior .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups (like the acrylamide) and aromatic rings could influence its solubility, melting point, boiling point, and other properties .Applications De Recherche Scientifique
1. Polymeric Reagent for Selective Oxidation
Acrylamide derivatives, such as those involved in crosslinked poly(methyl methacrylate) (PMMA), have been functionalized to create reagents for the selective oxidation of alcohols to carbonyl compounds, offering a route to specific synthesis processes in organic chemistry (Shiney, Rajan, & Sreekumar, 1996).
2. Antimicrobial Agents
Compounds structurally related to dihydrobenzofurans and acrylamides have been synthesized and found to exhibit antimicrobial activity, indicating potential use in developing new antibacterial drugs (Ravi, Selvam, & Swaminathan, 2012).
3. Protein Conformation and Binding Studies
Acrylamide has been utilized as a quencher in fluorescence studies to investigate protein conformation and binding, providing a tool for biochemical and structural biology research (Eftink & Ghiron, 1976).
4. Polymer-supported Reagents for Oxidation
Similarly, PMMA-supported Cr(VI) reagents have been prepared for oxidizing alcohols, highlighting the use of acrylamide derivatives in creating polymeric reagents with specific chemical functionalities (Abraham, Rajan, & Sreekumar, 1996).
5. Molecular Imprinting for Pesticide Sorption
Acrylamide has been employed in the synthesis of polymers with molecular imprints for chlorine-containing pesticides, demonstrating applications in environmental remediation and selective sorption materials (Popov, Dmitrienko, Chumichkina, & Zolotov, 2009).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O2/c1-2-25-19-12-11-18(16-4-3-5-17(21(16)19)22(25)27)24-20(26)13-8-14-6-9-15(23)10-7-14/h3-13H,2H2,1H3,(H,24,26)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQKJGJVEFAHBX-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C=CC4=CC=C(C=C4)Cl)C=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)/C=C/C4=CC=C(C=C4)Cl)C=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

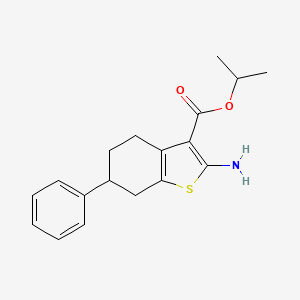
![3-(4-methoxybenzamido)-N-(2-methoxyphenyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2767939.png)

![2-[5-(4-Methoxybenzoyl)-2-thienyl]acetonitrile](/img/structure/B2767942.png)

![3-Methoxy-4-[2-oxo-2-(4-propylphenyl)ethoxy]benzaldehyde](/img/no-structure.png)
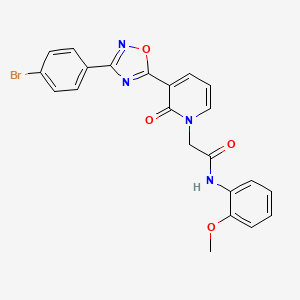
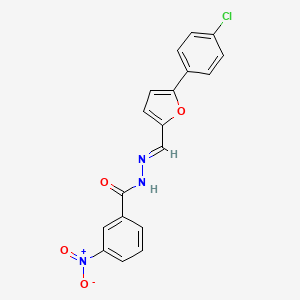
![4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2767952.png)

